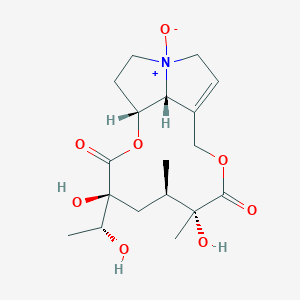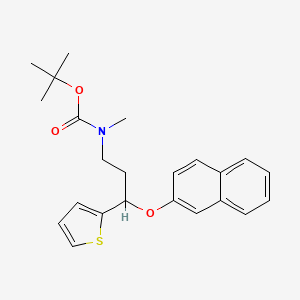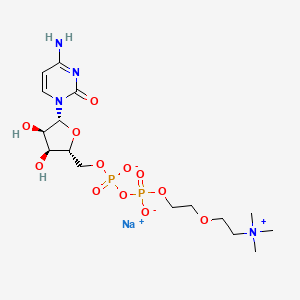
N-(2-chloroethyl)-2-methyl-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloroethyl)-2-methyl-5-nitrobenzamide: is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group (-NO2) and a chloroethyl group (-CH2CH2Cl) attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethyl)-2-methyl-5-nitrobenzamide typically involves the reaction of 2-methyl-5-nitrobenzoic acid with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of the Carboxylic Acid: The carboxylic acid group of 2-methyl-5-nitrobenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation Reaction: The activated carboxylic acid reacts with 2-chloroethylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-chloroethyl)-2-methyl-5-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride (SnCl2).
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products:
Nucleophilic Substitution: Formation of substituted benzamides with various functional groups.
Reduction: Formation of N-(2-chloroethyl)-2-methyl-5-aminobenzamide.
Oxidation: Formation of N-(2-chloroethyl)-2-carboxy-5-nitrobenzamide.
Applications De Recherche Scientifique
Chemistry: N-(2-chloroethyl)-2-methyl-5-nitrobenzamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to undergo nucleophilic substitution reactions allows it to be used in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: this compound has shown potential as an anticancer agent. Its ability to form DNA adducts through nucleophilic substitution reactions makes it a candidate for further investigation in cancer therapy.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
Mécanisme D'action
The mechanism of action of N-(2-chloroethyl)-2-methyl-5-nitrobenzamide involves its ability to form covalent bonds with nucleophilic sites in biomolecules. The chloroethyl group can undergo nucleophilic substitution reactions with nucleophilic centers in DNA, proteins, and other biomolecules, leading to the formation of stable adducts. These adducts can interfere with the normal function of the biomolecules, leading to cytotoxic effects.
Molecular Targets and Pathways:
DNA: The compound can form DNA adducts, leading to DNA cross-linking and strand breaks. This can inhibit DNA replication and transcription, ultimately resulting in cell death.
Proteins: The compound can modify proteins by reacting with nucleophilic amino acid residues, affecting protein structure and function.
Comparaison Avec Des Composés Similaires
N-(2-chloroethyl)-N-nitrosourea (CENU): A class of compounds used in cancer therapy. They share the chloroethyl group and exhibit similar mechanisms of action.
N-(2-chloroethyl)-N-cyclohexyl-N-nitrosourea (CCNU): Another nitrosourea derivative with anticancer properties.
Uniqueness: N-(2-chloroethyl)-2-methyl-5-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity
Propriétés
Formule moléculaire |
C10H11ClN2O3 |
|---|---|
Poids moléculaire |
242.66 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-2-methyl-5-nitrobenzamide |
InChI |
InChI=1S/C10H11ClN2O3/c1-7-2-3-8(13(15)16)6-9(7)10(14)12-5-4-11/h2-3,6H,4-5H2,1H3,(H,12,14) |
Clé InChI |
UARQJXFQJCGRQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


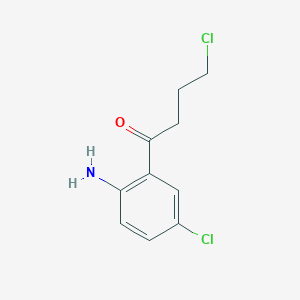
![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)
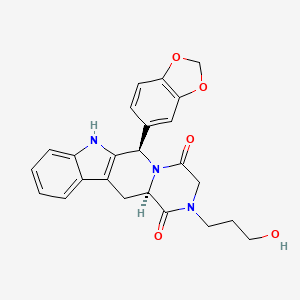
![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)
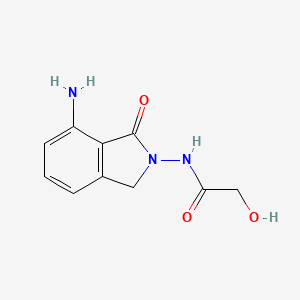
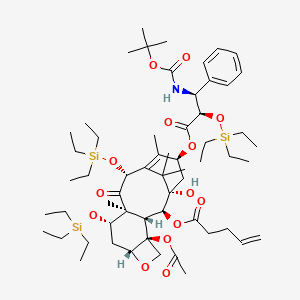

![1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine](/img/structure/B13847502.png)
![2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13847506.png)

